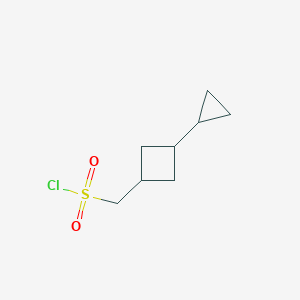
(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the propionic acid class of NSAIDs and is structurally similar to other drugs such as ibuprofen and naproxen. Etodolac has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.
Mecanismo De Acción
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, Etodolac reduces inflammation and pain. Etodolac selectively inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation. This selective inhibition of COX-2 is thought to be responsible for the reduced risk of gastrointestinal side effects associated with Etodolac use.
Biochemical and Physiological Effects:
Etodolac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and acute pain. Etodolac has also been shown to have potential in the treatment of cancer and Alzheimer's disease. Moreover, Etodolac has been shown to have a low risk of gastrointestinal side effects compared to other (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etodolac has several advantages for use in lab experiments. It has a well-established synthesis method and has been extensively studied in the literature. Etodolac is also relatively inexpensive and widely available. However, Etodolac has limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing. Moreover, Etodolac may have potential side effects that need to be carefully monitored.
Direcciones Futuras
There are several future directions for the study of Etodolac. One area of interest is the potential use of Etodolac in the treatment of cancer and Alzheimer's disease. Etodolac has been shown to have potential in the treatment of these conditions and further research is needed to explore its potential. Another area of interest is the development of new formulations of Etodolac that can improve its bioavailability and reduce its potential side effects. Moreover, the study of the mechanism of action of Etodolac can provide insights into the development of new drugs that target the COX-2 enzyme. Overall, the study of Etodolac has the potential to lead to new treatments for a wide range of conditions.
Métodos De Síntesis
Etodolac can be synthesized by the reaction of 2-chloro-5-ethoxyphenol with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to give the final product, (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid. The synthesis method of Etodolac is well established and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
Etodolac has been widely used in scientific research for the treatment of various conditions. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Etodolac has also been studied for its anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, Etodolac has been shown to have potential in the treatment of cancer and Alzheimer's disease. These findings suggest that Etodolac has a wide range of potential applications in scientific research.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-16-10-5-7(3-4-11(14)15)8(12)6-9(10)13/h3-6,13H,2H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYCDNZBAZUZKS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2929208.png)
![2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2929209.png)


![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2929216.png)


![3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2929220.png)

amine](/img/structure/B2929225.png)